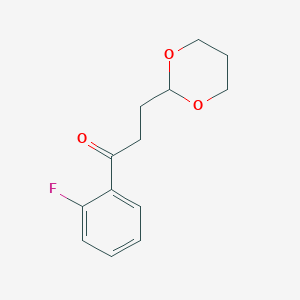

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone is a synthetic compound that has a variety of applications in scientific research and laboratory experiments. This compound is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as pyrazoles and quinolines.

Scientific Research Applications

Fluorescence Probes and Detection

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone and its derivatives are extensively studied in the development of fluorescence probes, especially for detecting specific metal ions and reactive oxygen species. One study discusses the use of certain fluorophores for selective aluminum(III) detection, which could be useful in studying intracellular aluminum levels (Lambert et al., 2000). Another research developed novel fluorescence probes that can detect reactive oxygen species and distinguish specific species, a significant advancement in biological and chemical applications (Setsukinai et al., 2003).

Synthesis and Medicinal Chemistry

In the field of medicinal chemistry, these compounds play a crucial role. Studies have shown the synthesis of 1,3-Dioxan-5-yl pyrimidine nucleoside analogues, which are higher homologues of antiviral and anticancer 1,3-dioxolanes (Cadet et al., 1998). There is also research on the synthesis and herbicidal activity of certain fluoropropiophenone derivatives, indicating potential agricultural applications (Huang et al., 2005).

Organometallic Chemistry and Polymer Science

In organometallic chemistry, these compounds are used in synthesizing novel Mn(III) polymers, which have potential applications in materials science and magnetic studies (Zhang et al., 2010). They are also used in polymer science, for instance, in the self-polyaddition of cyclic carbonates to create polyhydroxyurethanes, a novel synthetic method with potential industrial applications (Tomita et al., 2001).

Organic Synthesis and Chemical Reactions

Furthermore, the role of these compounds in facilitating various chemical reactions is noteworthy. For example, they are used as protecting and activating groups in amine synthesis, indicating their significance in organic synthesis (Sakamoto et al., 2006). Additionally, research into the photocyclization of o-isopropoxybenzophenone, leading to the formation of 1,3-dioxanes, showcases their role in photochemical processes (Wagner & Laidig, 1991).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit the enzyme fatty acid amide hydrolase (faah) . FAAH is responsible for the degradation of endocannabinoids, which are involved in various physiological processes such as appetite, cognition, anxiety, mood, and pain .

Mode of Action

If we consider its potential inhibition of faah, it could increase the levels of endocannabinoids by preventing their degradation . This would enhance endocannabinoid signaling, potentially affecting various physiological processes.

Biochemical Pathways

This system includes two main receptors, CB1 and CB2, and their endogenous ligands, the endocannabinoids . By inhibiting FAAH and thus increasing endocannabinoid levels, the compound could modulate these pathways and their downstream effects.

Pharmacokinetics

The compound’s predicted boiling point is 3406±170 °C, and its predicted density is 1090±006 g/cm3 . These properties could potentially influence its bioavailability and pharmacokinetics.

Result of Action

If it does inhibit faah and thus increase endocannabinoid levels, it could potentially modulate various physiological processes, including appetite, cognition, anxiety, mood, and pain .

properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPDJANGVDXXCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645925 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone | |

CAS RN |

898785-98-3 |

Source

|

| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)

![Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate](/img/structure/B1326090.png)